molecular formula C20H22ClN3O5S B2933442 N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-86-4

N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No. B2933442
CAS RN: 874805-86-4
M. Wt: 451.92
InChI Key: HUJLHQDYNONSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as CBTOM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities : Certain derivatives of N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, which are common sites for drug-induced toxicity. These findings suggest potential therapeutic applications for these compounds in treating various conditions including hepatitis C and cancer (Ş. Küçükgüzel et al., 2013).

Chemical Structure and Bioactivity

  • Insecticidal, Fungicidal, and Antitumor Activities : Research has shown that certain compounds structurally related to N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide have insecticidal activity against pea aphids, fungicidal properties, and potential antitumor activities. The structural analysis of these compounds contributes to understanding their interaction with biological systems and potential applications in agriculture and medicine (Liu, Shao-hua et al., 2013).

Pharmaceutical Research

  • Neuropeptide Y Y1 Receptor Antagonists : Derivatives of the compound have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research is aimed at developing antiobesity drugs, indicating the compound's potential application in the treatment of obesity and related metabolic disorders (H. Zarrinmayeh et al., 1998).

Antimicrobial and Anticancer Properties

  • Anti-Microbial and Anti-Tumor Potentials : Several studies have focused on the synthesis of derivatives with antimicrobial and anticancer properties. This includes the evaluation of their effects on various bacterial and fungal species, as well as their potential in inhibiting cancer cell growth. These findings are crucial for the development of new therapeutic agents for infections and cancer treatment (N. Patel & Faiyazalam M. Shaikh, 2010).

Potential in Corrosion Inhibition

  • Corrosion Inhibitor in Oil-Wells : Research on thiazole derivatives, which are structurally related to N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, has demonstrated their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. This application is significant for the petroleum industry, particularly in the maintenance of infrastructure (M. Yadav et al., 2015).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLHQDYNONSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

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